
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone This compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and a methyl group attached to the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- typically involves the following steps:
Starting Material: The synthesis begins with indole-3-acetic acid.
Chlorobenzylation: The indole-3-acetic acid is reacted with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the p-chlorobenzyl group.
Ethylation: The resulting compound is then subjected to ethylation using ethyl iodide and a strong base like potassium carbonate.
Methylation: Finally, the compound is methylated using methyl iodide under basic conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted indoles.
科学研究应用
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential role in plant growth regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways depend on the specific application and context of use.
相似化合物的比较
Indole-3-acetic acid: The parent compound, a naturally occurring plant hormone.
1-(p-Chlorobenzyl)-5-methylindole-3-acetic acid: A closely related compound with similar structural features.
1-(p-Chlorobenzyl)-2-methylindole-3-acetic acid: Another analog with slight variations in the substitution pattern.
Uniqueness: Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
属性
CAS 编号 |
147-19-3 |
|---|---|
分子式 |
C20H20ClNO2 |
分子量 |
341.8 g/mol |
IUPAC 名称 |
2-[1-[(4-chlorophenyl)methyl]-2-ethyl-5-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H20ClNO2/c1-3-18-17(11-20(23)24)16-10-13(2)4-9-19(16)22(18)12-14-5-7-15(21)8-6-14/h4-10H,3,11-12H2,1-2H3,(H,23,24) |
InChI 键 |
XUBDVYNYGDLQIY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


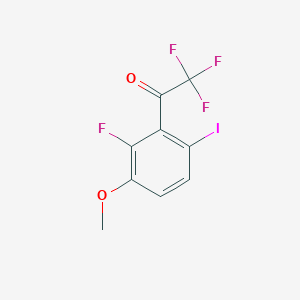
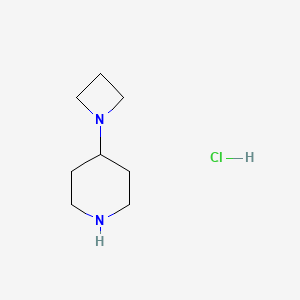

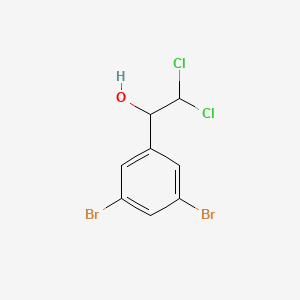
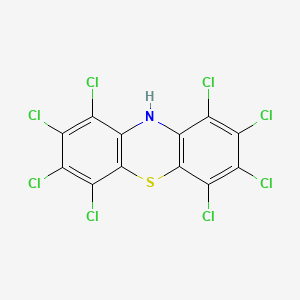
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)

![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)


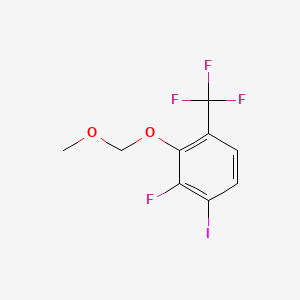

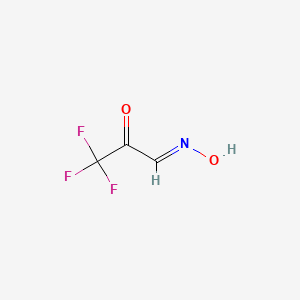
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
